molecular formula C13H13NO4 B11720234 Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate

Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate

Katalognummer: B11720234
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: BWXZQMGZTJIGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate is an indole-based compound with a molecular formula of C13H13NO4. This compound is known for its unique chemical structure, which includes an indole ring substituted with a methoxy group and an ester functional group. It is used in various scientific research applications due to its reactivity and selectivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate typically involves the reaction of 4-methoxyindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Methoxy-3-indolyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-Methoxy-3-indolyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. The methoxy group and ester functional group contribute to its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate can be compared with other indole-based compounds such as:

    2-(4-Methoxy-3-indolyl)-2-oxoacetic acid: Similar structure but with a carboxylic acid group instead of an ester.

    3-(4-Methoxy-3-indolyl)propanoic acid: Different carbon chain length and functional groups.

    4-Methoxyindole: Lacks the ester functional group.

The uniqueness of this compound lies in its combination of the indole ring, methoxy group, and ester functional group, which confer specific reactivity and selectivity properties.

Eigenschaften

Molekularformel

C13H13NO4

Molekulargewicht

247.25 g/mol

IUPAC-Name

ethyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)8-7-14-9-5-4-6-10(17-2)11(8)9/h4-7,14H,3H2,1-2H3

InChI-Schlüssel

BWXZQMGZTJIGMK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)C1=CNC2=C1C(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.